3-p-Coumaroylquinic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-p-Coumaroylquinic acid involves esterification processes where p-acetylcoumaroylchloride is reacted with protected (−)-quinic acid. The process observes acyl migration, particularly in the synthesis of 3- O - p -coumaroylquinic acid, highlighting the complexity and specificity required in its production. NMR spectroscopy and circular dichroism are essential for characterizing the isomers produced during synthesis (Ortiz et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-p-Coumaroylquinic acid, as revealed through NMR and other spectroscopic methods, plays a critical role in its biological activity and interaction with cellular components. The ester linkage between the coumaroyl and quinic acid components is crucial for its antibacterial effects, as observed in studies involving Staphylococcus aureus (Wu et al., 2018).
Chemical Reactions and Properties
3-p-Coumaroylquinic acid participates in various chemical reactions, including forming stable blue complexes with anthocyanin and aluminum, a phenomenon particularly noted in the blueing of Hydrangea flowers. This reaction underscores the compound's role in plant coloration and potential applications in natural dyeing processes (Takeda et al., 1990).
Physical Properties Analysis
The physical properties of 3-p-Coumaroylquinic acid, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its extraction, purification, and application in various fields, including food science and pharmacology. Studies have shown its stability under certain conditions, contributing to its effectiveness as an antibacterial agent (Wu et al., 2016).
Chemical Properties Analysis
The compound's chemical behavior, particularly its role in enzymatic reactions and interactions with other molecules, highlights its potential in biochemical and medical research. Its involvement in the biosynthesis of chlorogenic acid in plants, through the action of specific enzymes, indicates its significance in plant metabolism and its potential health benefits for humans (Knollenberg et al., 2018).
Scientific Research Applications
Antioxidant Activity
- Scientific Field: Food Science and Technology .
- Application Summary: 3-p-Coumaroylquinic acid has been identified as a phenolic compound in sunflower seeds and has been studied for its antioxidant activity . It’s believed that antioxidants play an important role in preventing excessive free radical formation in cells, which may cause various diseases .
- Methods of Application: The antioxidant activity of 3-p-Coumaroylquinic acid was studied in terms of its ability to scavenge DPPH and ABTS, and to reduce Fe3+/ferricyanide complex to the ferrous form .
- Results: The results of all antioxidant activity tests showed good correlations among each other and with the phenolic contents for the individual fractions .
Antibacterial Activity
- Scientific Field: Medical and Biological Sciences .
- Application Summary: 3-p-Coumaroylquinic acid, a novel phenolic compound from Pine Needles of Cedrus deodara, exhibits antibacterial activity against Staphylococcus aureus .
- Methods of Application: The antibacterial activity of 3-p-Coumaroylquinic acid was evaluated against eleven food-borne pathogens . The mechanism of action against Staphylococcus aureus was also studied .
- Results: CHQA exhibited moderate inhibitory effects on all of the tested pathogens with MIC values ranging from 2.5–10 mg/mL . It was found that CHQA damaged the cytoplasmic membrane of S. aureus, causing a significant membrane hyperpolarization with a loss of membrane integrity .
Natural Antioxidant and Preservative
- Scientific Field: Food Science and Technology .
- Application Summary: 3-p-Coumaroylquinic acid is commonly used as a natural antioxidant and preservative .
- Methods of Application: It is added to food products to prevent oxidation and spoilage .
- Results: The use of 3-p-Coumaroylquinic acid has been found to effectively preserve food products and extend their shelf life .
Anti-inflammatory and Immune Regulation Research
- Scientific Field: Medical and Biological Sciences .
- Application Summary: 3-p-Coumaroylquinic acid is used in research related to anti-inflammatory effects and immune regulation .
- Methods of Application: It is used in experimental models to study its effects on inflammation and immune response .
- Results: While specific results can vary depending on the study, 3-p-Coumaroylquinic acid has shown potential in modulating immune responses and reducing inflammation .
Substitute for Antibiotics
- Scientific Field: Medical and Biological Sciences .
- Application Summary: 3-p-Coumaroylquinic acid possesses antibacterial characteristics and may serve as a substitute for antibiotics in combatting opportunistic fungal infections .
- Methods of Application: It is used in experimental models to study its effects on various types of fungal infections .
- Results: 3-p-Coumaroylquinic acid has shown potential in inhibiting the growth of certain types of fungi, suggesting its potential as a substitute for antibiotics .
Safety And Hazards
The safety data sheet for 3-p-Coumaroylquinic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for 3-p-Coumaroylquinic acid research could involve exploring its potential uses in combating opportunistic fungal infections due to its antibacterial characteristics . Additionally, the production of Hydroxycinnamoyl-Quinic Acids (HCQAs) through bioconversion is still in an early stage of development and represents a potential future strategy .
properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-QHAYPTCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344004 | |
Record name | 3-O-p-Coumaroylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-O-p-Coumaroylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-p-Coumaroylquinic acid | |
CAS RN |
87099-71-6 | |
Record name | 3-p-Coumaroylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-p-Coumaroylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-P-COUMAROYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
247 - 248 °C | |
Record name | 3-O-p-Coumaroylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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